molecular formula C13H8O3 B124509 2-(Furan-2-yl)chromen-4-one CAS No. 3034-14-8

2-(Furan-2-yl)chromen-4-one

Cat. No. B124509
CAS RN: 3034-14-8
M. Wt: 212.2 g/mol
InChI Key: BAYZQQMFPJBSGC-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)chromen-4-one, also known as flavokawain A, is a natural compound found in the roots of the kava plant (Piper methysticum). It has been extensively studied for its various biological activities, including its anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

2-(Furan-2-yl)chromen-4-one has been extensively studied for its various biological activities. It has been found to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.

Mechanism Of Action

The mechanism of action of 2-(Furan-2-yl)chromen-4-one is not fully understood. However, studies have suggested that it may exert its anti-cancer effects by inducing apoptosis, inhibiting cell cycle progression, and reducing the expression of oncogenes. It may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. It may exert its anti-microbial effects by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins.

Biochemical And Physiological Effects

2-(Furan-2-yl)chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to modulate the levels of various signaling molecules, including MAPKs and PI3K/Akt. Additionally, it has been shown to have antioxidant properties, reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(Furan-2-yl)chromen-4-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, it has been extensively studied, and its various biological activities have been well-documented. However, one of the limitations of using 2-(Furan-2-yl)chromen-4-one is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(Furan-2-yl)chromen-4-one. One direction is to further elucidate its mechanism of action, particularly with regards to its anti-cancer effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, future research could focus on optimizing the synthesis and purification methods of the compound to increase its yield and purity.

Synthesis Methods

2-(Furan-2-yl)chromen-4-one can be synthesized from the root extracts of the kava plant. The process involves the extraction of the kava roots using solvents such as ethanol or methanol, followed by the isolation and purification of the compound using various chromatographic techniques. The purity and yield of the compound can be increased by optimizing the extraction and purification methods.

properties

CAS RN

3034-14-8

Product Name

2-(Furan-2-yl)chromen-4-one

Molecular Formula

C13H8O3

Molecular Weight

212.2 g/mol

IUPAC Name

2-(furan-2-yl)chromen-4-one

InChI

InChI=1S/C13H8O3/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-8H

InChI Key

BAYZQQMFPJBSGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3

Origin of Product

United States

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